3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide
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Overview
Description
3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an azepane ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.
Introduction of the azepane ring: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions might target the sulfonamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with sulfonamide groups are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinally, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antibacterial, or anticancer activities.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The azepane ring might interact with specific receptors or proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-chlorophenyl)benzenesulfonamide: Lacks the azepane ring.
3-amino-4-(piperidin-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide: Contains a piperidine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide might confer unique biological properties, such as increased binding affinity to certain receptors or enhanced stability.
Properties
IUPAC Name |
3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-15-7-3-4-8-17(15)21-25(23,24)14-9-10-18(16(20)13-14)22-11-5-1-2-6-12-22/h3-4,7-10,13,21H,1-2,5-6,11-12,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMAVWAPALKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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